2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound features a butyl group attached to the nitrogen atom at position 1 of the benzodiazole ring and an ethanamine group at position 2. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The nitrogen atom at position 1 of the benzodiazole ring is alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Amination: The ethanamine group is introduced at position 2 through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzodiazole ring to a dihydrobenzodiazole.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.
Major Products Formed
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the central nervous system, affecting signal transmission and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-butyl-1H-benzimidazole: Similar structure but lacks the ethanamine group.
2-(1-butyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure with a methanol group instead of ethanamine.
1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure with an ethanol group instead of ethanamine.
Uniqueness
2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is unique due to the presence of both a butyl group and an ethanamine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1082514-72-4 |
---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(1-butylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H19N3/c1-2-3-10-16-12-7-5-4-6-11(12)15-13(16)8-9-14/h4-7H,2-3,8-10,14H2,1H3 |
InChI Key |
PVPYVMGUOLHWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.